molecular formula C6H7BrN2O2S B2946846 6-Bromo-N-methylpyridine-3-sulfonamide CAS No. 1215943-03-5

6-Bromo-N-methylpyridine-3-sulfonamide

Cat. No. B2946846
CAS RN: 1215943-03-5
M. Wt: 251.1
InChI Key: MDUQILGKKMSQET-UHFFFAOYSA-N
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Description

6-Bromo-N-methylpyridine-3-sulfonamide is a chemical compound with the molecular formula C6H7BrN2O2S . It has a molecular weight of 251.10 . The compound is solid in its physical form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C6H7BrN2O2S/c1-8-12(10,11)5-2-3-6(7)9-4-5/h2-4,8H,1H3 . This code provides a specific string of characters that represent the compound’s molecular structure.


Physical And Chemical Properties Analysis

This compound is a solid compound . It has a molecular weight of 251.1 . The compound should be stored in a refrigerator .

Mechanism of Action

The mechanism of action of 6-Bromo-N-methylpyridine-3-sulfonamide is not yet fully understood. However, it is believed that the compound acts as a nucleophile, reacting with electrophiles to form new covalent bonds. This reaction is called nucleophilic substitution, and it is the basis of many organic reactions. In addition, this compound is believed to act as a catalyst in some reactions, facilitating the formation of new compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not yet fully understood. However, it has been shown to have an inhibitory effect on the activity of acetylcholinesterase, an enzyme that plays an important role in the nervous system. In addition, this compound has been shown to have a beneficial effect on the activity of β-secretase, an enzyme involved in the production of amyloid-beta, a protein associated with Alzheimer’s disease.

Advantages and Limitations for Lab Experiments

The advantages of using 6-Bromo-N-methylpyridine-3-sulfonamide in lab experiments include its low cost, its availability, and its ease of use. In addition, the compound is relatively stable, and it can be stored for long periods of time without significant degradation. The main limitation of this compound is its lack of selectivity, as it can react with a variety of electrophiles.

Future Directions

The future directions for 6-Bromo-N-methylpyridine-3-sulfonamide research include further exploration of its mechanism of action, further investigation of its biochemical and physiological effects, and development of new synthetic methods using the compound. In addition, research should be conducted to explore the potential applications of this compound in the pharmaceutical and biotechnology industries. Finally, research should be conducted to explore the potential uses of the compound in the development of new materials, such as polymers and nanomaterials.

Synthesis Methods

6-Bromo-N-methylpyridine-3-sulfonamide can be synthesized by several methods, such as the reaction of bromine and N-methylpyridine-3-sulfonamide in acetic acid, or the reaction of N-methylpyridine-3-sulfonamide and bromine in aqueous sodium hydroxide. The reaction of N-methylpyridine-3-sulfonamide and bromine in aqueous sodium hydroxide is the most commonly used method, as it is fast, simple, and efficient. The reaction can be carried out at room temperature, and the reaction time can be as short as 10 minutes.

Scientific Research Applications

6-Bromo-N-methylpyridine-3-sulfonamide has been extensively studied in recent years and has been used in various scientific research applications. For example, it has been used as a building block in the synthesis of heterocyclic compounds, such as pyrazoles, pyridines, and thiophenes. It has also been used in the synthesis of bioactive compounds, such as inhibitors of acetylcholinesterase and β-secretase. In addition, this compound has been used in the development of new synthetic methods, such as the Suzuki-Miyaura cross-coupling reaction, and in the synthesis of fluorescent dyes.

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, H335 . These indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust, gas, or vapors, and avoiding contact with skin and eyes .

properties

IUPAC Name

6-bromo-N-methylpyridine-3-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7BrN2O2S/c1-8-12(10,11)5-2-3-6(7)9-4-5/h2-4,8H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDUQILGKKMSQET-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNS(=O)(=O)C1=CN=C(C=C1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7BrN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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